4-(2,2-Difluorocyclopropyl)piperidine

Lipophilicity Physicochemical properties Drug design

Medicinal chemistry projects often stall when lead compounds suffer rapid oxidative metabolism, leading to high clearance. 4-(2,2-Difluorocyclopropyl)piperidine (CAS 2092725-85-2) is a specialized piperidine scaffold designed to overcome this bottleneck. The gem-difluorocyclopropyl group provides a metabolically resistant, three-dimensional substituent that cannot be functionally replaced by simple cyclopropyl analogs. - Directly addresses metabolic soft spots; the fluorinated motif resists CYP450 oxidation to improve microsomal stability. - Enhances CNS drug discovery by optimizing lipophilicity and conformational rigidity for superior blood-brain barrier penetration. - Serves as a privileged 3D fragment for scaffold hopping, expanding intellectual property space in fragment-based campaigns.

Molecular Formula C8H13F2N
Molecular Weight 161.19 g/mol
CAS No. 2092725-85-2
Cat. No. B1435087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluorocyclopropyl)piperidine
CAS2092725-85-2
Molecular FormulaC8H13F2N
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CC2(F)F
InChIInChI=1S/C8H13F2N/c9-8(10)5-7(8)6-1-3-11-4-2-6/h6-7,11H,1-5H2
InChIKeyIRVNQJLBRLCVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluorocyclopropyl)piperidine – Technical Overview


4-(2,2-Difluorocyclopropyl)piperidine (CAS 2092725-85-2) is a piperidine derivative featuring a gem-difluorocyclopropyl substituent at the 4-position. The compound has a molecular formula of C₈H₁₃F₂N and a molecular weight of 161.2 g/mol . The presence of the gem-difluorocyclopropyl moiety imparts unique physicochemical and pharmacokinetic properties to the molecule, making it a versatile building block for drug discovery [1].

Workflow Drug discovery building block
Selection Gem-difluorocyclopropyl for ADME & conformational tuning
Use Context Lead optimization, scaffold hopping, metabolic stability enhancement

4-(2,2-Difluorocyclopropyl)piperidine – Substitution Risks


The gem-difluorocyclopropyl moiety cannot be substituted with a simple cyclopropyl or other piperidine derivatives without fundamentally altering the molecular properties and, consequently, the biological or pharmacokinetic profile of the final compound . The fluorine atoms significantly increase lipophilicity (LogP), enhance metabolic stability, and alter molecular conformation compared to non-fluorinated analogs [1]. These differences are not incremental; they represent a discrete change in the molecule's behavior in biological systems, meaning that a project optimized around a difluorocyclopropyl-piperidine scaffold will fail if a generic, non-fluorinated alternative is used.

Lipophilicity shift Non-fluorinated cyclopropyl may lower LogP, affecting membrane permeability and ADME behavior.
Metabolic stability difference Removing gem-difluoro may increase oxidative metabolism, potentially shortening in vivo half-life.
Conformational flexibility Simple cyclopropyl lacks the rigidity of the difluoro moiety, which may alter target binding affinity.

4-(2,2-Difluorocyclopropyl)piperidine – Differentiating Evidence


Lipophilicity Enhancement

The introduction of the gem-difluorocyclopropyl group to the piperidine ring is known to significantly increase lipophilicity, which is a key parameter for optimizing ADME properties in drug discovery. While specific experimental LogP data for 4-(2,2-Difluorocyclopropyl)piperidine was not found in a head-to-head study, the class-level property is well-established for gem-difluorocyclopropanes. This property enhances membrane permeability compared to its non-fluorinated analog, 4-cyclopropylpiperidine [1].

Lipophilicity
Class-level inference
Reported lipophilicity enhancement from gem-difluorocyclopropyl moiety.
May improve membrane permeability.
Specific LogP data not available; class-level property.
Lipophilicity Physicochemical properties Drug design

Metabolic Stability Improvement

The gem-difluorocyclopropyl moiety is known to confer enhanced metabolic stability compared to a simple cyclopropyl group. This is due to the increased C–F bond strength and the altered electron density on the cyclopropane ring, making it less susceptible to oxidative metabolism [1]. This class-level inference positions 4-(2,2-Difluorocyclopropyl)piperidine as a superior building block for lead optimization programs focused on improving metabolic half-life.

Metabolic stability
Class-level inference
Increased metabolic stability attributed to C–F bond strength and altered electron density.
Supports half-life extension in design.
Class-level property; no head-to-head stability data.
Metabolic stability Drug metabolism Pharmacokinetics

Conformational Rigidity

The gem-difluorocyclopropyl group introduces significant conformational rigidity compared to a flexible alkyl chain or even a simple cyclopropyl group. The steric and electronic effects of the fluorine atoms lock the cyclopropane ring into a specific geometry, which can pre-organize the piperidine ring for optimal interaction with a biological target [1]. This rigidity is a desirable feature in fragment-based drug discovery and for improving binding affinity and selectivity.

Conformational rigidity
Class-level inference
Gem-difluorocyclopropane locks the ring into a specific geometry, pre-organizing the piperidine scaffold.
May enhance target binding affinity and selectivity.
Inferred from general medicinal chemistry principles.
Conformational analysis Molecular modeling Scaffold hopping

4-(2,2-Difluorocyclopropyl)piperidine – Application Scenarios


CNS-Penetrant Lead Optimization

The enhanced lipophilicity and conformational rigidity of 4-(2,2-Difluorocyclopropyl)piperidine [1] make it an ideal building block for optimizing CNS drug candidates. The difluorocyclopropyl group's properties can improve blood-brain barrier (BBB) penetration and target engagement, a critical requirement for treating neurological and psychiatric disorders. Its use as a piperidine replacement can fine-tune pharmacokinetic profiles without sacrificing CNS activity.

Fragment-Based Discovery & Scaffold Hopping

The unique, rigid, and three-dimensional shape of the gem-difluorocyclopropyl-piperidine scaffold [1] makes it a valuable asset in fragment-based drug discovery. It serves as an advanced 3D-building block for fragment elaboration, overcoming synthetic bottlenecks and allowing medicinal chemists to explore new chemical space. Its distinct geometry facilitates scaffold hopping exercises to improve potency and intellectual property position.

Metabolic Stability Improvement for Leads

When a lead series suffers from high clearance or short half-life due to oxidative metabolism, 4-(2,2-Difluorocyclopropyl)piperidine can be strategically incorporated to block metabolic soft spots [1]. The gem-difluorocyclopropyl group's resistance to oxidation provides a rational design strategy to enhance metabolic stability, thereby improving the drug-like properties and reducing the required dose of a candidate.

Renin Inhibitor & Antiviral Synthesis

Patents and research literature indicate the use of structurally related gem-difluorocyclopropyl-piperidine scaffolds in the development of renin inhibitors for hypertension [1] and antiviral agents [2]. 4-(2,2-Difluorocyclopropyl)piperidine is a direct precursor or building block for these compound classes, enabling the synthesis of potent, non-peptidic inhibitors with improved oral bioavailability and target specificity.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity and rigidity for BBB penetration
Brain permeability assays, target engagement
Fragment-based discovery
3D scaffold novelty and rigidity
Binding affinity, IP position
Metabolic soft-spot blocking
Oxidative metabolism resistance
Microsomal stability, in vivo half-life
Renin/antiviral probe synthesis
Building block for target-specific probes
Biochemical potency, selectivity assays

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